methyl 2-(1H-pyrrol-2-yl)acetate
Overview
Description
“Methyl 2-(1H-pyrrol-2-yl)acetate” is a chemical compound . It is also known as "Methyl 2-pyrrolo-acetate" .
Synthesis Analysis
The synthesis of compounds similar to “methyl 2-(1H-pyrrol-2-yl)acetate” has been reported in the literature . For instance, a series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives were synthesized .
Chemical Reactions Analysis
The chemical reactions involving “methyl 2-(1H-pyrrol-2-yl)acetate” can be complex and varied. For example, a reaction involving a similar compound, “methyl 1-methylpyrrole-2-acetate”, was reported, which involved the use of hydrogen sulfide and pyridine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-(1H-pyrrol-2-yl)acetate” can be determined using various analytical techniques. For instance, a similar compound, “methyl 1-methylpyrrole-2-acetate”, was reported to be a yellow solid with a melting point of 213–215 °C .
Scientific Research Applications
Crystallography and Hydrogen Bonding Studies
Methyl 2-(1H-pyrrol-2-yl)acetate has been used in the study of hydrogen bonding in crystals of pyrrol-2-yl chloromethyl ketone derivatives . The crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles was determined by single crystal X-ray diffraction .
Synthesis of New Compounds
This compound has high potential in the synthesis of new bis(porphyrins) or other related compounds . It can be used as a building block in the synthesis of more complex molecules.
Preparation of Metal Complexes
A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . MPM is used to prepare Cu(II) and Co(II) metal complexes .
Anti-proliferative Activity
Methyl 2-(1H-pyrrol-2-yl)acetate has been used in the study of anti-proliferative activity in LNCaP and PC-3 cell lines . This suggests potential applications in cancer research.
Crystal Structure Determination
The compound has been used in the determination of crystal structures . The asymmetric unit of the title crystal structure was determined .
Synthesis of Heterocyclic Compounds
Five-membered heterocyclic compounds are among the most widespread and important building blocks of molecular structures . The pyrrole ring, which is a building element in many natural products, such as hem, chlorophylls, and bioactive alkaloids, is the most common .
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(1H-pyrrol-2-yl)acetate, also known as 1H-Pyrrole-2-acetic acid, methyl ester, is a compound that has been studied for its potential biological activities. It’s worth noting that compounds with a similar pyrrole scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Compounds with a similar structure have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can delay glucose absorption, reducing the occurrence of postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase suggests that it may impact carbohydrate metabolism
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds have shown potential therapeutic effects, such as α-glucosidase inhibition, which could be beneficial in managing postprandial hyperglycemia in type 2 diabetes .
properties
IUPAC Name |
methyl 2-(1H-pyrrol-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)5-6-3-2-4-8-6/h2-4,8H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPKLZVKWCJYEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498960 | |
Record name | Methyl (1H-pyrrol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53912-79-1 | |
Record name | Methyl (1H-pyrrol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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